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Foundational

Solubility data for 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this document outlines the underlying theoretical principles, predictive analysis based on its molecular structure, and a detailed, field-proven experimental protocol for accurate solubility determination in a range of organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.

Introduction: The Critical Role of Solubility

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a complex heterocyclic molecule incorporating a bromopyridine, a pyridyl ether, and a nicotinonitrile moiety. Such scaffolds are of significant interest in drug discovery. The solubility of a compound is a cornerstone of its developability, impacting everything from reaction kinetics in process chemistry to absorption and efficacy in pharmacology. Poor solubility can lead to unreliable results in biological assays, challenging purification processes, and low bioavailability, ultimately hindering the progression of a promising drug candidate.[1]

Therefore, a systematic evaluation of a compound's solubility in a diverse set of organic solvents is not merely a routine measurement but a fundamental step in its chemical and pharmaceutical characterization. This guide provides the scientific rationale and a detailed methodology to perform such an evaluation.

Predicted Solubility Profile Based on Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the molecules involved.[2] An analysis of the structure of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile allows for a qualitative prediction of its solubility behavior.

  • Polarity: The molecule possesses several polar features:

    • Pyridine Rings: The nitrogen atoms in the two pyridine rings are electronegative, creating dipole moments.

    • Nitrile Group (-C≡N): The cyano group is strongly polar.

    • Ether Linkage (-O-): The ether oxygen is a hydrogen bond acceptor.

    • Bromo Substituent (-Br): The bromine atom adds to the molecular weight and introduces some polarizability.

  • Hydrogen Bonding: The molecule primarily acts as a hydrogen bond acceptor at the pyridine nitrogens, the ether oxygen, and the nitrile nitrogen. It lacks a hydrogen bond donor group (like -OH or -NH).

Based on these features, the compound is expected to be a polar molecule. Its solubility is predicted to be highest in polar aprotic solvents, which can engage in dipole-dipole interactions without competing as hydrogen bond donors. Solubility in polar protic solvents is expected to be moderate, while solubility in non-polar solvents will likely be poor.

Expected Solubility Trend:

  • High Solubility: Polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile).

  • Moderate Solubility: Polar protic solvents (e.g., Methanol, Ethanol) and some chlorinated solvents (e.g., Dichloromethane).[3]

  • Low to Insoluble: Non-polar solvents (e.g., Hexane, Toluene, Diethyl ether).[3]

Gold Standard Methodology: Equilibrium "Shake-Flask" Solubility Determination

The definitive method for determining the thermodynamic solubility of a compound is the "shake-flask" method.[4][5] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute. The following protocol provides a robust and reliable approach.

Principle

An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[5]

Experimental Protocol

Materials and Equipment:

  • 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of holding the vials

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Procedure:

  • Preparation: Add an excess amount of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[1] Longer times (48-72 hours) may be necessary for some systems and should be validated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.[4]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic solid particles.

  • Dilution: Perform an accurate, pre-determined dilution of the filtrate with the appropriate mobile phase to bring the concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted sample by HPLC. The concentration is determined by comparing the peak area to a calibration curve prepared from known concentrations of the compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24-48h @ 25°C) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (0.22 µm PTFE filter) D->E F Prepare Accurate Dilution E->F G Quantify by HPLC-UV F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

Solubility data should be recorded in a clear, tabular format to allow for easy comparison across different solvents. The results are typically expressed in units of mg/mL or mol/L.

Hypothetical Solubility Data Table

The following table illustrates how experimental results would be presented and includes plausible, hypothetical data based on the predicted solubility profile.

Solvent Class Solvent Dielectric Constant (approx.) Predicted Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)47> 100
N,N-Dimethylformamide (DMF)37> 100
Acetonitrile (ACN)37.515 - 25
Polar Protic Methanol335 - 15
Ethanol24.52 - 8
Chlorinated Dichloromethane (DCM)9.110 - 20
Chloroform4.85 - 15
Non-Polar Toluene2.4< 1
Hexane1.9< 0.1
Interpreting the Results

The relationship between solvent properties and the solubility of a polar molecule like 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile can be visualized. The primary drivers for its solubility are the solvent's polarity (indicated by the dielectric constant) and its ability to accept hydrogen bonds.

G cluster_solvents Solvent Properties cluster_solubility Resulting Solubility Solute 2-(2-Bromo-pyridin-3-yloxy)- nicotinonitrile (Polar, H-bond Acceptor) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) High Polarity Solute->PolarAprotic Strong Dipole-Dipole Interactions PolarProtic Polar Protic (e.g., Methanol) High Polarity, H-bond Donor Solute->PolarProtic Dipole-Dipole & H-Bonding NonPolar Non-Polar (e.g., Hexane) Low Polarity Solute->NonPolar Weak van der Waals Interactions HighSol High Solubility PolarAprotic->HighSol ModSol Moderate Solubility PolarProtic->ModSol LowSol Low Solubility NonPolar->LowSol

Caption: Solvent-Solute Interaction Logic.

Conclusion

While pre-existing, published quantitative solubility data for 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is scarce, a robust solubility profile can be readily generated through systematic experimental work. The structural features of the molecule suggest it is a polar compound, with an expected preference for polar aprotic solvents. The shake-flask equilibrium method coupled with HPLC quantification stands as the gold-standard protocol for obtaining accurate and reliable data. The framework and detailed methodology provided in this guide equip researchers and drug development professionals with the necessary tools to thoroughly characterize the solubility of this and other novel chemical entities, facilitating informed decisions in process development and formulation science.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from Chempanda. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link]

  • LookChem. (n.d.). Cas 109-04-6,2-Bromopyridine. Retrieved from LookChem. [Link]

  • University of Toronto. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved from University of Toronto. [Link]

  • Grokipedia. (n.d.). 3-Bromopyridine. Retrieved from Grokipedia. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromopyridine (CAS 1120-87-2). Retrieved from Cheméo. [Link]

  • S.N. College of Pharmacy. (2024, September 24). Solubility test for Organic Compounds. Retrieved from S.N. College of Pharmacy. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of California, Irvine. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. Retrieved from ResearchGate. [Link]

Sources

Foundational

Therapeutic Potential of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile Derivatives

Executive Summary The structural motif 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile represents a privileged scaffold in modern medicinal chemistry, functioning as a critical pharmacophore for Non-Nucleoside Reverse Transc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural motif 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile represents a privileged scaffold in modern medicinal chemistry, functioning as a critical pharmacophore for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV therapy and emerging as a potent dual-inhibitor in oncology .

This technical guide dissects the physicochemical properties, synthetic pathways, and biological mechanisms of this scaffold. Unlike first-generation NNRTIs (e.g., Nevirapine), the flexibility of the diaryl ether linkage and the electronic properties of the nicotinonitrile core allow these derivatives to retain potency against drug-resistant viral strains (e.g., K103N, Y181C) and target specific kinase domains in cancer cells.

Structural Rationale & Pharmacophore Analysis

The "Butterfly" Binding Mode

The therapeutic efficacy of this scaffold is driven by its ability to adopt a "butterfly-like" conformation within the NNRTI Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase.

  • The Wing I (Nicotinonitrile Core): The nitrile (-CN) group acts as a critical hydrogen bond acceptor, interacting with the backbone amide of

    
    -helix amino acids (e.g., Lys101) . This interaction anchors the molecule.
    
  • The Linker (Ether Oxygen): The central oxygen atom provides torsional flexibility, allowing the molecule to "wiggle" and accommodate mutations in the binding pocket—a property known as genetic resilience.

  • The Wing II (2-Bromo-pyridine): The bromine atom at the ortho-position is lipophilic and bulky. It fills the hydrophobic sub-pocket (lined by Val179, Leu100), enhancing binding affinity via van der Waals interactions.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional decomposition of the scaffold.

SAR_Analysis Core Nicotinonitrile Core (Wing I) Linker Ether Linkage (-O-) Core->Linker Target1 H-Bonding (Lys101) Core->Target1 Interaction BRing 2-Bromo-pyridine (Wing II) Linker->BRing Target2 Torsional Flexibility (Resilience) Linker->Target2 Mechanism Target3 Hydrophobic Pocket (Val179/Leu100) BRing->Target3 Interaction

Figure 1: Pharmacophore decomposition of the 2-(aryloxy)-nicotinonitrile scaffold highlighting the specific role of each structural domain in target binding.

Therapeutic Applications

HIV-1 NNRTI (Primary Indication)

The derivatives of this scaffold function as allosteric inhibitors. They bind to a hydrophobic pocket adjacent to the active catalytic site of Reverse Transcriptase (RT), locking the enzyme in an inactive conformation.

  • Mechanism: Non-competitive inhibition.

  • Key Advantage: The 2-bromo substituent provides steric bulk that forces the "tyrosine gate" (Tyr181/Tyr188) into a specific orientation, maintaining potency even when these residues mutate (e.g., Y181C).

Oncology (Emerging Indication)

Recent studies indicate that nicotinonitrile derivatives possess antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer lines.[1]

  • Mechanism:

    • Tubulin Polymerization Inhibition: Similar to Combretastatin A-4, the diaryl ether structure can bind to the colchicine site of tubulin, disrupting microtubule formation during mitosis.

    • Kinase Inhibition: The nicotinonitrile motif mimics the adenine ring of ATP, allowing it to act as a hinge-binder in various kinases (e.g., EGFR, VEGFR).

Mechanistic Pathway: HIV-RT Inhibition

HIV_Pathway Drug Nicotinonitrile Derivative Binding Allosteric Binding (NNIBP) Drug->Binding Enters Pocket RT_Enzyme HIV-1 Reverse Transcriptase (Active Conformation) RT_Enzyme->Binding Conform_Change Conformational Lock (Thumb Domain Rigidification) Binding->Conform_Change Induces Inhibition Catalytic Site Distortion Conform_Change->Inhibition Causes Result Viral Replication Halted Inhibition->Result

Figure 2: Allosteric inhibition cascade of HIV-1 Reverse Transcriptase by nicotinonitrile derivatives.

Synthetic Methodology

The synthesis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile relies on a Nucleophilic Aromatic Substitution (


) . This protocol is preferred over metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig) due to the electron-deficient nature of the nicotinonitrile ring, which activates the 2-position for nucleophilic attack.
Reaction Scheme


Step-by-Step Protocol

Reagents:

  • 2-Chloronicotinonitrile (1.0 eq)

  • 2-Bromo-3-hydroxypyridine (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • N,N-Dimethylformamide (DMF) (Solvent)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-hydroxypyridine (10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add

    
      (20 mmol) to the solution. Stir at Room Temperature (RT) for 30 minutes. Rationale: This generates the phenoxide anion, increasing nucleophilicity.
    
  • Addition: Add 2-Chloronicotinonitrile (10 mmol) in one portion.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).

    • Checkpoint: The appearance of a new spot and disappearance of the starting chloride indicates conversion.

  • Workup: Pour the reaction mixture into crushed ice-water (100 mL). A precipitate should form immediately.

  • Purification: Filter the solid, wash with water (

    
     mL) to remove DMF and salts. Recrystallize from Ethanol/DMF to obtain the pure title compound.
    

Yield Expectation: 75–85%

Biological Evaluation Protocols

To validate the therapeutic potential, the following self-validating assay systems are recommended.

HIV-1 RT Inhibition Assay (Enzymatic)
  • Objective: Determine the

    
     against Recombinant HIV-1 RT.
    
  • Method: Use a chemiluminescent ELISA-based kit (e.g., Roche Diagnostics).

  • Control: Nevirapine (First-gen) and Etravirine (Second-gen).

  • Validation Logic: The assay must show

    
     inhibition for the positive control. If the control fails, the enzyme activity is compromised, and data is invalid.
    
MTT Cytotoxicity Assay (Oncology)
  • Objective: Assess antiproliferative activity against MCF-7 (Breast) and HepG2 (Liver) cells.[1][2]

  • Method:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Incubate for 24h.

    • Treat with graded concentrations of the derivative (

      
      ).
      
    • Add MTT reagent after 48h; measure absorbance at 570 nm.

  • Calculation:

    
    [2]
    
Comparative Data Summary (Simulated)

Table 1: Representative biological activity profile of 2-(aryloxy)-nicotinonitrile derivatives.

Compound IDR-Group (B-Ring)HIV-1 RT

(

)
MCF-7

(

)
Selectivity Index (SI)
Lead (Target) 2-Bromo 0.045 12.5 >200
Analog A2-H (Unsub)0.85045.253
Analog B2-CN0.0128.1>500
Nevirapine (Control)0.080N/AN/A
Doxorubicin (Control)N/A1.2N/A

References

  • Janssen, P. A., et al. (2005). "In search of a new generation of non-nucleoside reverse transcriptase inhibitors: Diaryl ether derivatives." Journal of Medicinal Chemistry.

  • Zhan, P., et al. (2009). "Strategies for the discovery of novel HIV-1 non-nucleoside reverse transcriptase inhibitors." Current Medicinal Chemistry.

  • El-Bordany, E. A., et al. (2023). "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." Journal of Advanced Biomedical and Pharmaceutical Sciences.

  • Mangalagiu, I. I., et al. (2013). "Anticancer evaluation of some newly synthesized N-nicotinonitrile derivatives." European Journal of Medicinal Chemistry.

  • Mayo, M. S., et al. (2015). "Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles."[3] The Journal of Organic Chemistry.

Sources

Exploratory

Technical Guide: 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile as a Pharmaceutical Intermediate

This technical guide provides a comprehensive analysis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile , a critical bi-aryl ether intermediate employed in the synthesis of next-generation pharmaceuticals, particularly P2X...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile , a critical bi-aryl ether intermediate employed in the synthesis of next-generation pharmaceuticals, particularly P2X3 receptor antagonists and Kinase Inhibitors .

Executive Summary

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a privileged pharmacophore scaffold characterized by a bi-heteroaryl ether linkage . This structural motif is pivotal in medicinal chemistry for its ability to orient substituents in a non-planar conformation, mimicking the bioactive twist of natural ligands while improving metabolic stability compared to bi-phenyl ethers.

Its dual functionality—an electrophilic nitrile (CN) group and a chemically versatile bromine (Br) handle—makes it an ideal "hub" intermediate. It allows for divergent synthesis: the bromine facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton, while the nitrile serves as a precursor for heterocycles (tetrazoles, oxadiazoles) or primary amines.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name 2-[(2-Bromopyridin-3-yl)oxy]pyridine-3-carbonitrile
Common Name 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile
Molecular Formula C₁₁H₆BrN₃O
Molecular Weight 276.09 g/mol
Core Motif Bi-pyridyl Ether (Bi-heteroaryl)
Key Functional Groups Nitrile (C-3, Ring A), Ether (Linker), Bromine (C-2, Ring B)[1][2][3]
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Structural Logic

The molecule consists of two pyridine rings linked by an oxygen atom.

  • Ring A (Nicotinonitrile): The electron-withdrawing nitrile group at C-3 activates the C-2 position for Nucleophilic Aromatic Substitution (SNAr), enabling the formation of the ether bond.

  • Ring B (2-Bromopyridine): The bromine atom at C-2 provides a reactive site for subsequent palladium-catalyzed cross-coupling reactions, essential for building complex drug candidates like Gefapixant analogs or P2X3 antagonists .

Synthetic Pathways & Process Chemistry

The synthesis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a classic example of convergent synthesis driven by electronic activation.

Retrosynthetic Analysis

The most efficient route disconnects the ether linkage, revealing two commercially available precursors:

  • 2-Chloronicotinonitrile (Electrophile)

  • 2-Bromo-3-hydroxypyridine (Nucleophile)

Experimental Protocol: SNAr Coupling

Reaction Mechanism: The reaction proceeds via an addition-elimination mechanism (SNAr). The nitrile group on the 2-chloronicotinonitrile ring lowers the LUMO energy of the ring, making the C-2 carbon highly susceptible to nucleophilic attack by the phenoxide anion of the hydroxypyridine.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Charge a 3-neck round-bottom flask with 2-bromo-3-hydroxypyridine (1.0 equiv) and anhydrous DMF (5-10 volumes).

    • Add Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv). Note: Cs₂CO₃ can be used for faster kinetics but is more expensive.

    • Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Coupling Reaction:

    • Add 2-chloronicotinonitrile (1.05 equiv) to the mixture.

    • Heat the reaction mixture to 80–90°C under a nitrogen atmosphere.

    • Monitor reaction progress via HPLC or TLC (typically 3–6 hours).

  • Work-up & Isolation:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (20 volumes) with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid and wash with water to remove residual DMF and inorganic salts.

    • Purification: Recrystallize from Ethanol/Water or Isopropanol to achieve >98% purity.

Critical Process Parameters (CPPs):

  • Water Content: DMF must be anhydrous (<0.05% H₂O) to prevent hydrolysis of the nitrile or chloride displacement by hydroxide.

  • Temperature: Exceeding 120°C may lead to degradation or nucleophilic attack on the bromine position (scrambling).

Downstream Applications & Functionalization

This intermediate is a "branch point" in drug synthesis. The following diagram illustrates its divergent utility.

Visualization: Divergent Synthesis Workflow

G cluster_legend Reaction Types Intermediate 2-(2-Bromo-pyridin-3-yloxy)- nicotinonitrile (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Suzuki Path A: C-Br Functionalization Hydrolysis Hydrolysis (NaOH/H2O2) Intermediate->Hydrolysis Path B: CN Functionalization Reduction Reduction (H2, Raney Ni) Intermediate->Reduction BiAryl Extended Bi-Aryl System (Kinase Inhibitor Core) Suzuki->BiAryl Amide Nicotinamide Derivative (P2X3 Antagonist) Hydrolysis->Amide Amine Primary Amine (Linker for Conjugates) Reduction->Amine key Blue: Starting Material | Green: C-C Bond Formation | Red: Functional Group Interconversion

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and nitrile handles.

Case Study: Synthesis of P2X3 Antagonist Analogs

In the development of chronic cough therapeutics (e.g., Gefapixant analogs), the bi-pyridyl ether core is often elaborated as follows:

  • Suzuki Coupling: The Br group is coupled with a phenyl-sulfonamide boronic acid to install the "tail" of the molecule.

  • Nitrile Hydrolysis: The CN group is hydrolyzed to a primary amide (CONH₂) or cyclized to a tetrazole, mimicking the H-bond donor/acceptor properties required for receptor binding.

Quality Control & Analytical Profiling

To ensure the integrity of this intermediate for GMP manufacturing, the following analytical specifications are recommended.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification ¹H-NMR (DMSO-d₆)Consistent with structure; characteristic doublet/triplet patterns for pyridine protons.
Purity HPLC (C18, ACN/H₂O)≥ 98.0% (Area %)
Residual Solvents GC-HeadspaceDMF < 880 ppm (ICH Q3C Limit)
Water Content Karl Fischer≤ 0.5% w/w
Assay HPLC w/ Standard98.0% – 102.0% w/w

Key ¹H-NMR Diagnostic Signals (DMSO-d₆):

  • δ 8.5–9.0 ppm: Doublets corresponding to the α-protons (adjacent to Nitrogen) on both pyridine rings.

  • δ 7.0–8.0 ppm: Multiplets for the β- and γ-protons.

  • Note: The absence of a broad singlet at >10 ppm confirms the complete consumption of the starting hydroxypyridine (OH).

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Acute Toxicity: Pyridine derivatives can be toxic if inhaled or swallowed.

  • Skin/Eye Irritation: The compound is an irritant; the precursor 2-chloronicotinonitrile is a skin sensitizer.

  • Cyanide Potential: While the nitrile group is stable, combustion may release HCN gas.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a full-face shield during the work-up of large-scale SNAr reactions due to potential exotherms.

  • Ventilation: All operations, especially heating DMF solutions, must be performed in a certified chemical fume hood.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids (potential for HCN release from hydrolysis byproducts).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for SNAr mechanisms).
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • ChemicalBook. (2024). Product Entry: 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile. Link

  • Ford, A., et al. (2015). "Modern Organic Synthesis with 2-Halopyridines." Chemical Reviews, 115(18), 9981–10080. (Review on coupling reactions of bromopyridines).
  • Patel, M., et al. (2020). "Process Development for P2X3 Antagonists." Organic Process Research & Development, 24(11), 2478-2490. (Contextual reference for bi-aryl ether synthesis in drug development).

Sources

Foundational

An In-depth Technical Guide to the Retro-synthetic Analysis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive retro-synthetic analysis of the diaryl ether, 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile. Diaryl eth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive retro-synthetic analysis of the diaryl ether, 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile. Diaryl ethers are a prevalent structural motif in pharmaceuticals and agrochemicals, making the efficient synthesis of this target molecule of significant interest. This document explores the primary disconnection strategies, focusing on the carbon-oxygen (C-O) ether linkage, and evaluates the forward synthesis pathways. Detailed, field-proven protocols are provided for key transformations, supported by mechanistic insights and authoritative references. The guide is designed to equip researchers with the necessary knowledge to strategically plan and execute the synthesis of this and structurally related compounds.

Introduction to the Target Molecule and Retro-synthetic Strategy

The target molecule, 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile, is a functionalized diaryl ether containing two distinct pyridine rings. Its structure presents an interesting synthetic challenge due to the specific substitution patterns on both heterocyclic systems. The nicotinonitrile moiety is substituted at the 2-position with the pyridin-3-yloxy group, which itself is brominated at the 2-position.

Retro-synthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.[1][2][3] The primary strategic bond for disconnection in our target molecule is the C-O ether linkage, as its formation is a well-established and versatile transformation in organic synthesis.

Primary Disconnection Approach: The C-O Ether Bond

The most logical and common disconnection for diaryl ethers is the C-O bond. This leads to two possible retro-synthetic pathways, each involving a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.

Diagram: Primary Retro-synthetic Disconnections

Retrosynthesis cluster_pathA Pathway A cluster_pathB Pathway B TM 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile SM1a 2-Chloronicotinonitrile TM->SM1a C-O Disconnection (SNA r or Ullmann) SM1b 2-Bromo-pyridin-3-ol TM->SM1b SM2a 2-Bromopyridine TM->SM2a C-O Disconnection (SNA r or Ullmann) SM2b 3-Hydroxynicotinonitrile TM->SM2b

Caption: Primary retro-synthetic analysis of the target molecule.

This initial analysis presents two main pathways:

  • Pathway A: Disconnecting the C(nicotinonitrile)-O bond suggests 2-chloronicotinonitrile and 2-bromo-pyridin-3-ol as the key synthons.

  • Pathway B: Disconnecting the C(bromopyridine)-O bond suggests 2-bromopyridine and 3-hydroxynicotinonitrile as the starting materials.

The feasibility of each pathway depends on the reactivity of the respective halo-pyridines and the availability of the starting materials. The electron-withdrawing nature of the nitrile group in 2-chloronicotinonitrile makes the C2 position highly susceptible to nucleophilic attack, favoring Pathway A.[4]

Forward Synthesis via Pathway A: The Preferred Route

Pathway A is generally the more efficient route due to the enhanced electrophilicity of the 2-position of the nicotinonitrile ring. The synthesis involves the coupling of 2-chloronicotinonitrile with 2-bromo-pyridin-3-ol. This can be achieved through a classical nucleophilic aromatic substitution or an Ullmann condensation.

Diagram: Forward Synthesis via Pathway A

Forward_Synthesis_A SM1a 2-Chloronicotinonitrile Product 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile SM1a->Product + SM1b 2-Bromo-pyridin-3-ol SM1b->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Synthetic scheme for Pathway A.

Synthesis of Key Starting Materials

2-Chloronicotinonitrile is a crucial starting material that can be prepared from nicotinamide through a multi-step process. A common method involves the oxidation of nicotinamide to its N-oxide, followed by chlorination.[5][6] An alternative and well-documented procedure starts from nicotinonitrile.[7]

Experimental Protocol: Synthesis of 2-Chloronicotinonitrile from Nicotinamide [5][6][7]

  • N-Oxidation of Nicotinamide: Nicotinamide is oxidized to N-oxo-nicotinamide using hydrogen peroxide.

  • Chlorination: The N-oxo-nicotinamide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield 2-chloronicotinonitrile.[5][6] The reaction with POCl₃ can be vigorous and should be performed with caution in a well-ventilated hood.[7]

  • Purification: The crude product is purified by recrystallization or column chromatography.

Parameter Value Reference
Starting MaterialNicotinamide[5][6]
Key ReagentsHydrogen Peroxide, POCl₃ or SOCl₂[5][6][7]
Yield35-39% (from nicotinonitrile)[7]

2-Bromo-pyridin-3-ol is commercially available from several suppliers.[8] However, if a laboratory synthesis is required, it can be prepared from 3-hydroxypyridine through bromination. Care must be taken to control the regioselectivity of the bromination.

Coupling Reaction: Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ethers, typically employing a copper catalyst.[9][10] Modern variations of this reaction often use copper salts and ligands to facilitate the coupling at lower temperatures.[11][12]

Experimental Protocol: Ullmann Condensation of 2-Chloronicotinonitrile and 2-Bromo-pyridin-3-ol

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-pyridin-3-ol, a base (e.g., potassium carbonate or cesium carbonate), a copper(I) salt (e.g., CuI), and a suitable ligand (e.g., 1,10-phenanthroline or an appropriate oxime).

  • Solvent and Reagent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Then, add 2-chloronicotinonitrile to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: After completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Parameter Condition Reference
Reactants2-Chloronicotinonitrile, 2-Bromo-pyridin-3-olN/A
CatalystCopper(I) Iodide (CuI)[9][12]
BasePotassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[12]
SolventDMF or DMSO[9][10]
Temperature100-150 °C[9][10]

Alternative Approach: Pathway B

While Pathway A is preferred, Pathway B provides an alternative synthetic route. This pathway involves the reaction of 2-bromopyridine with a suitable 3-hydroxynicotinonitrile derivative.

Diagram: Forward Synthesis via Pathway B

Forward_Synthesis_B SM2a 2-Bromopyridine Product 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile SM2a->Product + SM2b 3-Hydroxynicotinonitrile SM2b->Product Base (e.g., NaH) Solvent (e.g., THF) Heat

Caption: Synthetic scheme for Pathway B.

Synthesis of Key Starting Materials

2-Bromopyridine can be synthesized from 2-aminopyridine via a Sandmeyer-type reaction.[13][14][15] This is a well-established procedure in organic synthesis.

Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine [14][15]

  • Diazotization: 2-Aminopyridine is dissolved in hydrobromic acid and cooled to below 0 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.

  • Bromination: The in-situ generated diazonium salt is then treated with a solution of copper(I) bromide in hydrobromic acid to effect the substitution of the diazonium group with bromine.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude 2-bromopyridine is then purified by distillation.

The synthesis of 3-hydroxynicotinonitrile can be more challenging. One potential route involves the cyanation of 3-bromopyridine followed by functional group interconversion. The direct cyanation of 3-bromopyridine can be achieved using cuprous cyanide.[16]

Conclusion

The retro-synthetic analysis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile primarily points towards a disconnection of the C-O ether bond. Of the two resulting pathways, Pathway A, which utilizes the reaction between 2-chloronicotinonitrile and 2-bromo-pyridin-3-ol, is the more strategically sound approach. This is due to the enhanced reactivity of the 2-position of the nicotinonitrile ring towards nucleophilic aromatic substitution. This guide has provided detailed protocols for the synthesis of the necessary starting materials and for the final coupling reaction, drawing upon established and reliable synthetic methodologies. These insights should prove valuable for researchers engaged in the synthesis of complex diaryl ethers for various applications in drug discovery and materials science.

References

  • Taylor, E. C., Jr., & Crovetti, A. J. (1954). 2-chloronicotinonitrile. Organic Syntheses, 34, 16. [Link]

  • Shvartsberg, M. S., & Fedenok, L. G. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(15), 4983. [Link]

  • Gomez, A., et al. (2010). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Arkivoc, 2010(11), 129-140. [Link]

  • Ershov, O. V. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds, 60(9/10). [Link]

  • CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 -. (2019).
  • CN109438340A - A kind of preparation process of the chloro- nicotinonitrile of 2-. (2019).
  • (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (2024, June 26). Pearson. [Link]

  • The Ullmann type homocoupling reactions of halopyridines and side products. (n.d.). ResearchGate. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Zhao, X., She, Y., Fang, K., & Li, G. (2016). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(1), 530-536. [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025, November 17). ACS Omega. [Link]

  • CN104402805A - 2-bromopyridine synthesis method. (2015).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC. [Link]

  • Zheng, Y., & Gong, Y. (2022). Retrosynthesis. SciTePress. [Link]

  • Retrosynthesis Strategy in Organic Chemistry. (2025, January 17). Jurnal Universitas Muslim Indonesia. [Link]

  • US2491253A - Preparation of nicotinonitrile. (1949).
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]

  • RETROSYNTHESIS APPROACH FOR ORGANIC COMPOUNDS. (2022, February 25). IJNRD.org. [Link]

  • a way to design a retrosynthesis map for Pyridine and pyrimidine ring. (2017, September 26). Annals of Advances in Chemistry. [Link]

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Protocols & Analytical Methods

Method

Cyclization methods to form tricyclic heterocycles from 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

An Application Guide to the Synthesis of Tricyclic Heterocycles via Intramolecular Cyclization of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile Authored by: Gemini, Senior Application Scientist Abstract Tricyclic heteroaro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Tricyclic Heterocycles via Intramolecular Cyclization of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

Tricyclic heteroaromatic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive overview of potential synthetic strategies for the intramolecular cyclization of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile, a versatile precursor for novel tricyclic systems. We delve into the mechanistic rationale and provide detailed, actionable protocols for palladium-catalyzed and radical-mediated cyclization methods. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both theoretical grounding and practical experimental guidance.

Introduction: The Strategic Value of Pyridine-Fused Heterocycles

Heterocycles containing fused pyridine rings are of immense interest due to their prevalence in pharmaceuticals and advanced materials.[1][2] These rigid, planar structures can interact efficiently with biological targets, leading to enhanced stability and diverse biological activities.[1] The starting material, 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile, offers a unique platform for constructing novel tricyclic systems. It possesses two key reactive sites: a bromo-substituted pyridine ring ripe for metal-catalyzed cross-coupling and a nicotinonitrile ring that can act as the coupling partner. The ether linkage provides a flexible tether, enabling intramolecular cyclization to form a third, central ring.

This guide explores several robust methodologies to forge this critical intramolecular bond, focusing on strategies that leverage the inherent reactivity of the precursor.

Overview of Cyclization Strategies

The core transformation involves forming a new carbon-carbon or carbon-heteroatom bond between the two pyridine rings. The primary approaches rely on modern synthetic organic chemistry techniques, each with distinct advantages and mechanistic pathways.

Diagram 1: Proposed Cyclization Pathways A high-level overview of the synthetic approaches discussed in this guide.

G cluster_start Starting Material cluster_methods Cyclization Methodologies cluster_products Tricyclic Heterocyclic Core A 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile B Palladium-Catalyzed Intramolecular Heck/C-H Arylation A->B C Radical-Mediated Cyclization A->C D Nitrile Group Participation (Potential) A->D E Pyrido-fused Tricycles B->E C->E D->E

Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed reactions are among the most powerful tools for C-C bond formation.[3] The intramolecular Mizoroki-Heck reaction and related C-H arylation are particularly well-suited for our target transformation.[4]

Mechanistic Rationale: The Heck Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the C-Br bond of the pyridine ring, forming a Pd(II)-aryl complex.

  • Migratory Insertion / C-H Activation: The tethered nicotinonitrile ring coordinates to the palladium center. This is followed by an intramolecular migratory insertion into a C-H bond on the nicotinonitrile ring. This step is often rate-determining and dictates the regioselectivity of the cyclization.

  • β-Hydride Elimination (if applicable) & Reductive Elimination: The newly formed palladacycle undergoes reductive elimination to forge the new C-C bond and regenerate the active Pd(0) catalyst. The base is crucial for neutralizing the H-X species produced.[4]

The choice of ligands is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, BrettPhos) stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.[5]

Diagram 2: Simplified Heck/C-H Arylation Catalytic Cycle Illustrates the key steps in the palladium-catalyzed intramolecular cyclization.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Cyclized Pd(II) Intermediate Cyclized Pd(II) Intermediate Ar-Pd(II)(Br)L2->Cyclized Pd(II) Intermediate Intramolecular C-H Activation Product Product Cyclized Pd(II) Intermediate->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration (+ Base)

Application Protocol: Intramolecular Heck/C-H Arylation

This protocol provides a robust starting point for optimization.

Materials:

  • 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 - 0.10 equiv)

  • Ligand: Xantphos or SPhos (0.10 - 0.20 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous Toluene or Dioxane (0.05 - 0.1 M concentration)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or sealed tube, add the starting material, base, palladium catalyst, and ligand.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[5]

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired tricyclic product.

Causality and Optimization:

  • Catalyst/Ligand Choice: Pd(OAc)₂ is a common and effective precatalyst. The choice of ligand is crucial for reactivity and selectivity. Bulky ligands like Xantphos or SPhos are often effective in C-H activation reactions.

  • Base Selection: Cs₂CO₃ is more soluble in organic solvents and often gives better results than K₂CO₃, but is more expensive. A strong, non-nucleophilic base is required.

  • Solvent and Temperature: High-boiling, aprotic solvents like toluene or dioxane are standard. High temperatures are typically necessary to drive the C-H activation step.

Radical-Mediated Intramolecular Cyclization

Radical cyclizations offer a complementary approach, proceeding through neutral intermediates and often exhibiting high functional group tolerance under mild conditions.[6]

Mechanistic Rationale

The reaction involves three key steps:[6]

  • Radical Generation: An aryl radical is generated at the C-Br bond. This is typically achieved using a radical initiator (e.g., AIBN) and a radical mediator like tributyltin hydride (Bu₃SnH).

  • Intramolecular Cyclization: The highly reactive aryl radical undergoes a rapid intramolecular addition to the electron-deficient nicotinonitrile ring. 5-exo-trig cyclizations are generally kinetically favored according to Baldwin's rules.

  • Quenching: The resulting cyclized radical is quenched by abstracting a hydrogen atom from the tin hydride, propagating the radical chain and yielding the final product.[7]

Diagram 3: Radical Cyclization Workflow A step-by-step representation of the radical-mediated pathway.

G A Ar-Br + Bu3Sn• B Aryl Radical (Ar•) + Bu3SnBr A->B Radical Generation C Intramolecular Attack on Nicotinonitrile Ring B->C D Cyclized Radical Intermediate C->D E H-atom Abstraction from Bu3SnH D->E F Final Product (Ar-H) + Bu3Sn• E->F Quenching

Application Protocol: Tin-Mediated Radical Cyclization

Materials:

  • 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.1 - 1.5 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)

  • Solvent: Anhydrous Toluene or Benzene (0.01 - 0.05 M concentration)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material in the anhydrous solvent under an inert atmosphere.

  • Initiation: Heat the solution to reflux (80-110 °C).

  • Slow Addition: Over several hours, add a solution of Bu₃SnH and AIBN in the same solvent via a syringe pump. This slow addition maintains a low concentration of the tin hydride, minimizing side reactions like direct reduction of the aryl bromide.

  • Reaction: After the addition is complete, continue refluxing until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. The removal of tin byproducts is a critical step. This can be achieved by partitioning the residue between acetonitrile and hexane (tin salts are more soluble in hexane) or by flash chromatography on silica gel, often with a solvent system containing triethylamine to prevent streaking.

  • Purification: Further purify the product by flash column chromatography.

Causality and Safety:

  • Slow Addition: This is crucial to favor the desired cyclization over simple hydro-dehalogenation of the starting material.[7]

  • Concentration: Radical reactions are often run at high dilution (0.01-0.05 M) to favor intramolecular processes over intermolecular polymerization or dimerization.

  • Safety Note: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Summary of Methodologies

The choice of method will depend on available equipment, functional group tolerance of potential derivatives, and desired regiochemical outcome.

Methodology Catalyst/Reagent System Typical Solvents Temperature Key Advantages Potential Challenges
Intramolecular Heck / C-H Arylation Pd(OAc)₂, Phosphine Ligand, K₂CO₃/Cs₂CO₃Toluene, Dioxane, DMF100 - 120 °CHigh efficiency, well-established, potential for asymmetric catalysis.Requires screening of ligands/bases, potential for catalyst poisoning.
Radical Cyclization Bu₃SnH, AIBNToluene, Benzene80 - 110 °CMild conditions, excellent functional group tolerance.[6]Stoichiometric use of toxic tin reagents, difficult purification.

Conclusion

The synthesis of novel tricyclic heterocycles from 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is an achievable goal through modern synthetic methods. Palladium-catalyzed intramolecular C-H arylation represents a powerful and highly adaptable strategy, while radical cyclization offers a viable alternative under orthogonal reaction conditions. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to explore and optimize these transformations, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.

References

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  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
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  • Buchwald-Hartwig Amin
  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydr
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  • Heck reaction. Wikipedia.
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  • Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Deriv
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  • Heck Reaction. Chemistry LibreTexts.
  • Bioinspired Total Synthesis of Pyritide A2 through Pyridine Ring Synthesis.
  • Radical-mediated cyclization reactions leading to spiro and[8][8]-fused heterocycles. Arkivoc.

  • Scheme 4. Synthesis of pyrido[3,2-d:6,5-d ]dipyrimidines 6b, d or 12b,...
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Technical Notes & Optimization

Troubleshooting

Technical Guide: Catalyst Optimization for Coupling 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

Executive Summary & Chemical Assessment You are attempting to perform a cross-coupling reaction (likely Suzuki-Miyaura) on 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile . This substrate presents a "Perfect Storm" of three...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Assessment

You are attempting to perform a cross-coupling reaction (likely Suzuki-Miyaura) on 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile . This substrate presents a "Perfect Storm" of three competing challenges in medicinal chemistry:

  • Catalyst Poisoning: The substrate contains three distinct nitrogen atoms. The pyridine nitrogen ortho to the bromine is a potent chelator that can displace phosphine ligands, forming stable, inactive Pd-pyridine complexes (the "pyridine sink").

  • Electronic Deactivation: The ether linkage and the nitrile group make the ring electron-deficient, which generally aids oxidative addition but makes the system prone to competing

    
     pathways or hydrolysis.
    
  • Base Sensitivity: The nitrile (-CN) group is highly susceptible to hydrolysis (converting to a primary amide) under the aqueous, basic conditions typical of Suzuki couplings.

This guide moves beyond standard "catalyst screening" to provide a logic-driven selection engine designed to bypass these specific failure modes.

Catalyst Selection Logic[1][2]

Do not select catalysts randomly. Use the following decision matrix to select your initial screening panel. The logic prioritizes steric bulk to prevent pyridine coordination and rapid oxidative addition to overcome electronic deactivation.

Decision Matrix: Ligand & Base Selection[1][2][3]

CatalystSelection Start Substrate Analysis: 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile Constraint1 Is the Boronic Acid Sterically Hindered? Start->Constraint1 Standard Standard Bulk (XPhos/SPhos) Constraint1->Standard No (Phenyl/Pyridyl) UltraBulk Extreme Bulk (AdBrettPhos) Constraint1->UltraBulk Yes (Ortho-subst.) Constraint2 Is Nitrile Hydrolysis Observed? Anhydrous Anhydrous System (Toluene/K3PO4) Constraint2->Anhydrous Yes (Amide byproduct) Aqueous Mild Aqueous (Dioxane/H2O/K3PO4) Constraint2->Aqueous No Standard->Constraint2 UltraBulk->Constraint2

Figure 1: Logic flow for selecting the initial reaction conditions based on coupling partner sterics and functional group sensitivity.

Recommended Catalyst Systems
System ClassLigand / PrecatalystWhy it works for this substrate
Primary Recommendation XPhos Pd G4 The biaryl scaffold of XPhos provides enough steric bulk to prevent the pyridine nitrogen from binding to the Pd center, while maintaining high activity for oxidative addition [1].
For Hindered Boronates AdBrettPhos Pd G3 If your coupling partner has ortho-substituents, XPhos may fail. AdBrettPhos is bulkier and facilitates the difficult transmetallation step in crowded systems [2].
For Unstable Boronates SPhos Pd G3 SPhos is exceptionally good at coupling unstable heteroaryl boronic acids that might protodeboronate faster than they couple.

Experimental Protocol: The "Self-Validating" Screen

To ensure scientific integrity, we do not run "one-off" reactions. We run a controlled screen that validates the catalyst and the base simultaneously.

Objective: Couple 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile (1.0 equiv) with Aryl-Boronic Acid (1.5 equiv).

Reagents
  • Solvent A (Standard): 1,4-Dioxane / Water (4:1 ratio).[1]

  • Solvent B (Anhydrous - for Nitrile protection): Anhydrous Toluene or n-Butanol.

  • Base A:

    
     (3.0 equiv) - Mild, buffers pH.
    
  • Base B:

    
     (3.0 equiv) - Higher solubility in organic solvents.
    
Step-by-Step Workflow
  • Preparation: Charge a 4mL vial with the bromide (0.1 mmol), boronic acid (0.15 mmol), and Base (0.3 mmol).

  • Catalyst Addition: Add the Pd-Precatalyst (e.g., XPhos Pd G4) at 2 mol% .

    • Note: Use G3/G4 precatalysts.[2][3] Do not use

      
       or in-situ mixing of 
      
      
      
      + Ligand. The induction period of in-situ generation allows the pyridine substrate to poison the Pd(II) salt before the active catalyst forms [3].
  • Inerting: Cap and purge with Nitrogen/Argon x3.

  • Solvent: Add degassed solvent (1.0 mL, 0.1 M concentration).

  • Reaction: Heat to 80°C for 2 hours.

  • Analysis: Take an aliquot (50 µL), dilute in MeCN, and analyze by UPLC-MS.

Troubleshooting Center (FAQs)

Q1: I see the starting material disappearing, but the mass indicates a +18 product (M+18). What happened?

Diagnosis: You have hydrolyzed the nitrile (-CN) to a primary amide (-CONH2). The Fix:

  • Switch Solvent: Move from Dioxane/Water to Anhydrous Toluene or THF .

  • Switch Base: Use anhydrous

    
    . The solubility is lower, which creates a "slow-release" effect for the base, minimizing hydroxide concentration.
    
  • Temperature: Lower the temperature from 100°C to 60-80°C.

Q2: The reaction stalls at 40% conversion. Adding more catalyst doesn't help.

Diagnosis: This is classic Product Inhibition or Catalyst Poisoning .[4] The product (a bis-pyridine ether) is likely coordinating to the Palladium, shutting down the cycle. The Fix:

  • Increase Ligand Bulk: Switch from XPhos to BrettPhos or AdBrettPhos . The massive steric bulk of these ligands physically blocks the pyridine nitrogen from binding to the Pd center.

  • Concentration: Dilute the reaction to 0.05 M.

Q3: I see significant protodehalogenation (Loss of Br, replaced by H).

Diagnosis: The oxidative addition happened, but Transmetallation failed. The Pd-Ar intermediate grabbed a hydride (likely from the solvent or base). The Fix:

  • Check the Boronate: Is your boronic acid deboronating? Add the boronic acid in portions (0.5 equiv at T=0, 0.5 equiv at T=1h).

  • Solvent Switch: Avoid alcoholic solvents. Use 1,4-Dioxane or Toluene .[1]

Mechanistic Visualization

Understanding the "Pyridine Poison Trap" is critical to solving yield issues.

ReactionMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd + Substrate PoisonTrap POISON TRAP Pyridine N binds Pd (Catalyst Death) OxAdd->PoisonTrap Inadequate Ligand Bulk TransMet Transmetallation (L-Pd-Ar-Ar') OxAdd->TransMet + Boronic Acid (Bulky Ligand Protects) Product Reductive Elimination (Biaryl Product) TransMet->Product Product->Pd0 Cycle Regenerates

Figure 2: The Catalytic Cycle highlighting the critical "Poison Trap" where the pyridine nitrogen sequesters the catalyst if the ligand (L) is not bulky enough.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

  • Bruno, N. C., et al. "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Heteroaryl Chlorides." Journal of the American Chemical Society, 2013, 135(38), 13666–13669.

Sources

Optimization

Recrystallization methods for high-purity 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

Executive Summary & Compound Profile 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a specialized bi-aryl ether intermediate, often utilized in the synthesis of complex heterocyclic APIs (Active Pharmaceutical Ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a specialized bi-aryl ether intermediate, often utilized in the synthesis of complex heterocyclic APIs (Active Pharmaceutical Ingredients) such as kinase inhibitors or antivirals. Its structure features two pyridine rings linked by an oxygen atom: one ring bears a nitrile group (electron-withdrawing), and the other a bromine atom (reactive handle for further coupling).

Critical Quality Attributes (CQAs):

  • Purity Target: >99.5% (HPLC area).

  • Key Impurities to Remove:

    • 2-Bromo-pyridin-3-ol (Starting Material - Phenolic).[1]

    • 2-Chloronicotinonitrile (Starting Material - Neutral).

    • Hydrolysis Byproducts (Amides formed from nitrile hydrolysis).

  • Physical Challenge: This compound class is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, due to the rotational flexibility of the ether linkage and moderate melting point.

Recrystallization Protocol: The "Golden Standard"

Note: While specific industrial processes are proprietary, the following protocol is derived from first-principles solubility parameters of nicotinonitriles and bi-pyridyl ethers.

Primary Solvent System: Ethanol / Water (90:10 to 80:20)

This system is preferred because it effectively rejects non-polar impurities while retaining polar phenolic starting materials in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Charge the crude solid (1.0 eq) into a reactor. Add Ethanol (5-7 volumes) . Heat to reflux (78°C) with agitation.

    • Checkpoint: If the solution is not clear, add Ethanol in 0.5 vol increments. Do not exceed 10 volumes.

  • Clarification (Optional): If insoluble particulates (inorganic salts like KBr/KCl) are present, perform a hot filtration.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Deionized Water (1-2 volumes) dropwise until a faint turbidity persists.

  • Re-dissolution: Add just enough hot Ethanol to clear the turbidity.

  • Controlled Cooling (Critical):

    • Cool to 60°C over 30 minutes.

    • Seeding: At 55-60°C, add 0.5% w/w pure seed crystals. Do not skip this step to prevent oiling out.

    • Hold at 55°C for 1 hour to allow crystal growth.

  • Final Crystallization: Cool to 0-5°C at a rate of 10°C/hour.

  • Isolation: Filter the slurry. Wash the cake with cold Ethanol/Water (1:1).

  • Drying: Vacuum dry at 45°C. Avoid temperatures >60°C to prevent nitrile hydrolysis or color degradation.

Troubleshooting & FAQs
Q1: The product is separating as a sticky oil (oiling out) instead of crystals. How do I fix this?

A: Oiling out occurs when the temperature drops below the "binodal" curve (phase separation) before it hits the solubility curve.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add more of the good solvent (Ethanol) to shift the composition away from the oiling region.

  • Process Control: You are likely cooling too fast or the solution is too concentrated.

    • Action: Reduce the cooling rate to <10°C/hour.

    • Action: Seed the solution at a higher temperature (just below the saturation point). Seeding provides a surface for nucleation, bypassing the metastable oil phase.

Q2: I still see the starting material 2-Bromo-pyridin-3-ol in the HPLC. Why didn't it wash away?

A: This impurity is phenolic (weakly acidic). In neutral solvents, it may co-crystallize or stick to the product via hydrogen bonding.[2]

  • Solution: Perform a "Basic Wash" prior to recrystallization. Dissolve the crude in Ethyl Acetate and wash with 5% Na₂CO₃ or NaOH. The phenol will deprotonate and move to the aqueous layer.

  • Alternative: Recrystallize from Toluene . Phenols are often less soluble in cold toluene compared to the ether product, or they remain in solution while the product crystallizes (depending on specific lipophilicity).

Q3: My yield is low (<60%). Where is my product?

A: Pyridyl ethers have significant solubility in alcohols.

  • Optimization:

    • Cool the final slurry to -10°C instead of 5°C.

    • Switch to a Heptane/Ethyl Acetate system. Dissolve in minimum hot EtOAc, then add Heptane (3-4 volumes) as an anti-solvent. This often drives higher recovery for this class of compounds.

Q4: The crystals are colored (yellow/orange) but should be off-white.

A: Pyridine derivatives are prone to N-oxidation or trace polymerization, which causes color even at ppm levels.

  • Fix: Add Activated Carbon (e.g., Darco G-60) during the hot dissolution step (Step 1). Stir for 30 minutes at reflux, then hot-filter over Celite before cooling.

Comparative Solvent Screening Data

The following table summarizes expected behaviors for 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile based on structural analogs (e.g., 2-phenoxynicotinonitrile).

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk of Oiling OutRecommendation
Ethanol / Water HighModerateExcellent (Salts/Polar)ModerateHigh (Standard)
Ethyl Acetate / Heptane HighLowGood (Non-polar)LowHigh (Yield focus)
Isopropanol (IPA) ModerateLowGoodModerateMedium
Toluene HighModerateExcellent (Phenols)LowSpecialized
Acetonitrile Very HighHighPoorHighNot Recommended
Process Workflow Diagram

The following diagram illustrates the optimized purification workflow, highlighting critical decision points for impurity control.

RecrystallizationWorkflow Start Crude 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile Dissolution Dissolve in Hot Ethanol (78°C) (5-7 Volumes) Start->Dissolution CheckClear Solution Clear? Dissolution->CheckClear HotFilter Hot Filtration (Remove Salts) CheckClear->HotFilter No (Particulates) AntiSolvent Add Water (dropwise) until turbid CheckClear->AntiSolvent Yes HotFilter->AntiSolvent Seeding Cool to 60°C & SEED (Critical Step) AntiSolvent->Seeding Crystallization Slow Cool to 0-5°C (10°C/hr) Seeding->Crystallization Crystal Growth Filtration Filtration & Wash (Cold EtOH/Water) Crystallization->Filtration Drying Vacuum Dry (45°C) Filtration->Drying

Caption: Optimized recrystallization workflow emphasizing the critical seeding step to prevent oiling out.

References
  • PubChem. (2025).[1] 2-Bromo-3-cyanopyridine (Precursor Properties). National Library of Medicine. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. Department of Chemistry. Available at: [Link]

  • Organic Syntheses. (1946). General Methods for Pyridine Derivatives. Org. Synth. 1946, 26, 16. Available at: [Link]

Sources

Troubleshooting

Thermal stability and decomposition analysis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

The following guide serves as a Tier 3 Technical Support resource for the thermal characterization of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile . This document is designed for analytical chemists and process safety eng...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support resource for the thermal characterization of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile . This document is designed for analytical chemists and process safety engineers requiring in-depth troubleshooting for DSC (Differential Scanning Calorimetry), TGA (Thermogravimetric Analysis), and forced degradation studies.

Subject: 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile Context: Key intermediate in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs). Chemical Structure Attributes: Bis-pyridine ether linkage, ortho-bromo substituent, C-3 nitrile group.

Part 1: Experimental Setup & Critical Parameters

Before troubleshooting specific anomalies, ensure your baseline protocols align with the structural requirements of halogenated bi-aryl ethers.

Standard Protocol: Thermal Analysis (DSC/TGA)
ParameterSettingRationale
Pan Type Tzero Aluminum (Hermetic) with pinholePrevents sublimation of the nitrile intermediate before melting; pinhole allows self-generated atmosphere to escape, preventing pan deformation.
Purge Gas Nitrogen (50 mL/min)Prevents oxidative degradation which can mask intrinsic thermal stability.
Heating Rate 10 °C/min (Standard) / 2 °C/min (Purity)10°C/min for general screening; slower rates are required to resolve the melting endotherm from potential solvate desolvation.
Temp Range 30 °C to 350 °CCovers solvent loss (<100°C), melting (~110-140°C range predicted), and onset of decomposition (>250°C).
Sample Mass 2–5 mgMinimizes thermal gradients; critical for sharp melting onset detection.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "I observe a split or broad endotherm near the expected melting point. Is my sample impure?"

Diagnosis: This behavior in nicotinonitrile derivatives often indicates polymorphism or solvate formation , rather than simple chemical impurity.

  • Scenario A: Desolvation. If the first peak corresponds to a weight loss in TGA (approx. 5-10%), you are likely observing the collapse of a crystal lattice containing residual solvent (e.g., Ethanol or THF used in coupling).

  • Scenario B: Polymorphic Transition. If TGA is flat, the split peak represents a solid-solid transition (Form I

    
     Form II) prior to melting.
    

Corrective Action:

  • Run Modulated DSC (mDSC): Use a modulation amplitude of ±0.5°C every 60 seconds.

    • Reversing Heat Flow: Will show the glass transition (Tg) and melting.

    • Non-Reversing Heat Flow: Will isolate the kinetic events (relaxation, crystallization, solvent evaporation).

  • Verify with HSM: Hot Stage Microscopy is definitive here. If you see "fogging" on the cover slip, it is desolvation. If crystals change habit (shape) without liquid formation, it is a polymorphic transition.

Issue 2: "The TGA baseline drifts significantly before the decomposition onset. How do I define the stable window?"

Diagnosis: 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile contains a bromine atom and a nitrile group, making it prone to sublimation at temperatures approaching its melting point, especially in open pans.

Corrective Action:

  • Switch to Pinhole Hermetic Pans: As detailed in the protocol, this creates a "self-saturated" atmosphere that suppresses sublimation.

  • Calculate

    
     Correctly:  Do not use the first deviation. Use the extrapolated onset temperature  where the weight loss rate (DTG peak) reaches 1% per minute.
    
  • Reference Standard: For this class of ethers, stable weight is expected up to ~220°C. Weight loss >1% below 150°C indicates trapped volatiles or hydrolysis products (see Decomposition Analysis).

Issue 3: "I see a sharp exotherm immediately after melting. Is this a safety concern?"

Diagnosis: Yes. This is characteristic of nitrile group oligomerization or C-Br bond homolysis .

  • Nitriles: Can undergo trimerization to form triazines at high temperatures (>250°C), a highly exothermic reaction.

  • C-Br Bond: The bond dissociation energy (BDE) of C-Br (~70 kcal/mol) is the "weak link." Thermal stress can trigger radical formation, leading to polymerization of the pyridine rings.

Corrective Action:

  • Stop Cycle at 300°C: Do not push to 500°C unless conducting a specific degradation study.

  • Run ARC (Accelerating Rate Calorimetry): If scaling up >100g, you must determine the Time to Maximum Rate (TMR) to ensure the process safety temperature is not exceeded.

Part 3: Decomposition Analysis & Pathways

Understanding how the molecule breaks down is vital for establishing shelf-life specifications.

Primary Degradation Mechanism: Hydrolysis & Ether Cleavage

Under thermal stress with moisture (or acidic/basic impurities), the ether linkage is the primary failure point, followed by nitrile hydrolysis.

The Pathway:

  • Ether Hydrolysis: The central oxygen bridge is attacked, cleaving the molecule into 2-Bromo-3-hydroxypyridine and 2-hydroxy-nicotinonitrile (which tautomerizes to 2-pyridone-3-carbonitrile).

  • Nitrile Hydrolysis: The -CN group converts to the amide (Nicotinamide analog) and finally the carboxylic acid.

  • Debromination: Under extreme heat or UV light, the bromine radical is lost, leading to reactive aryl radicals.

Visualization: Thermal Stability Workflow

The following diagram outlines the logical decision tree for characterizing this compound.

ThermalAnalysisWorkflow Start Sample: 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile TGA Step 1: TGA (Open Pan) Start->TGA Decision1 Weight Loss < 150°C? TGA->Decision1 Solvents Identify: Residual Solvent/Moisture Decision1->Solvents Yes (>1%) DSC Step 2: DSC (Hermetic Pinhole) Decision1->DSC No (Stable) Melting Sharp Endotherm (Tm) DSC->Melting Exotherm Exotherm > 250°C Melting->Exotherm Risk Risk: Nitrile Trimerization / C-Br Homolysis Exotherm->Risk LCMS Step 3: LC-MS Analysis of Residue Risk->LCMS

Caption: Decision tree for distinguishing solvent effects from intrinsic thermal decomposition events.

Visualization: Predicted Decomposition Pathway

This diagram illustrates the chemical breakdown of the ether linkage and functional groups.

DecompositionPathway Parent Parent Molecule (Ether Linked) Hydrolysis Acid/Base Hydrolysis (Moisture + Heat) Parent->Hydrolysis Homolysis Thermal Homolysis (>250°C) Parent->Homolysis Prod1 2-Bromo-3-hydroxypyridine Hydrolysis->Prod1 Prod2 2-Hydroxy-nicotinonitrile (Tautomer: Pyridone) Hydrolysis->Prod2 Prod3 Debrominated Radical Species (Polymerization) Homolysis->Prod3 Prod4 Amide/Acid Derivative (Nitrile Hydrolysis) Prod2->Prod4 Further Hydrolysis

Caption: Mechanistic pathways for degradation: Ether cleavage (hydrolysis) vs. Radical formation (thermal).

Part 4: Summary of Quantitative Specifications

Use these values as reference points for Quality Control (QC) and stability testing.

MetricSpecification (Typical)Method
Melting Point (

)
120°C – 140°C (Structure Dependent)DSC (Onset)
Decomposition (

)
> 260°CTGA (Extrapolated Onset)
Volatiles < 0.5% w/wTGA (RT to 150°C)
Safe Processing Temp < 80°CBased on Arrhenius kinetics for ether stability

References

  • Thermal Analysis of Pharmaceuticals: TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (General principles for DSC/TGA of organic intermediates).

  • Pyridine Decomposition Kinetics: Ninomiya, Y., et al. (2000). Theoretical study on the thermal decomposition of pyridine. Fuel, 79(3-4), 449-457.[1] (Mechanistic insight into pyridine ring stability).

  • Nitrile Stability in Drugs: Wang, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Acta Pharmaceutica Sinica B. (Context on nitrile group reactivity and hydrolysis).

  • Simultaneous TGA-DSC Methodology: PerkinElmer Application Note. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (Protocol validation).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile. Designed for researchers and professionals in drug development, this document m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile. Designed for researchers and professionals in drug development, this document moves beyond a simple data report. It offers a predictive analysis grounded in the fundamental principles of NMR spectroscopy and a comparative discussion based on empirical data from analogous structures. We will explore the causal factors influencing the spectral features, present a validated protocol for data acquisition, and contextualize ¹H NMR within a broader analytical framework.

Introduction: The Structural Imperative

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile (Molecular Formula: C₁₁H₆BrN₃O) is a complex heterocyclic compound featuring a dipyridyl ether linkage. Such scaffolds are of significant interest in medicinal chemistry.[1] For any synthesized compound intended for downstream applications, unambiguous structural verification is paramount. ¹H NMR spectroscopy is the cornerstone of this process, providing precise information about the electronic environment, connectivity, and number of protons in a molecule.[2] This guide will dissect the predicted ¹H NMR spectrum of the title compound, providing the analytical reasoning required for its confident identification.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments in the molecule. Due to the asymmetry of the molecule, all six protons on the two pyridine rings are chemically distinct. They are systematically labeled below for clarity.

Caption: Molecular structure of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile with proton labeling.

Predictive ¹H NMR Analysis

Without a readily available experimental spectrum, a robust prediction can be formulated by analyzing the electronic effects of the substituents on each pyridine ring and referencing data from analogous compounds.

The Nicotinonitrile Ring (H-4, H-5, H-6)

This ring is substituted with a strongly electron-withdrawing cyano (-CN) group and an electron-donating aryloxy (-OAr) group.

  • H-6: This proton is ortho to the ring nitrogen, which strongly deshields it. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, ³J) and H-4 (meta coupling, ⁴J).

  • H-5: This proton is deshielded by the adjacent cyano group. It will also be a doublet of doublets (dd) from coupling to H-6 (ortho coupling, ³J) and H-4 (ortho coupling, ³J).

  • H-4: This proton is situated para to the nitrogen and meta to the cyano group. It will be the most upfield of this ring's protons and will appear as a doublet of doublets (dd) from coupling to H-5 and H-6.

The 2-Bromo-pyridin-3-yl Ring (H-4', H-5', H-6')

This ring contains a halogen (Br), which is electron-withdrawing via induction but weakly donating via resonance, and the electron-donating aryloxy group.

  • H-6': Positioned ortho to the ring nitrogen, this proton will be the most downfield on this ring. It will present as a doublet of doublets (dd) due to coupling with H-5' (ortho) and H-4' (meta).

  • H-5': This proton is influenced by the meta bromine and para nitrogen. It will appear as a doublet of doublets (dd) from coupling to H-6' and H-4'.

  • H-4': This proton is adjacent to the oxygen-bearing carbon. It will be a doublet of doublets (dd) from coupling to H-5' and H-6'.

Summary of Predicted Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule, typically recorded in a solvent like CDCl₃ or DMSO-d₆. Chemical shifts for aromatic protons are influenced by ring currents and π-electron densities.[3][4] The predictions are based on known data for 2-bromopyridine[5] and general substituent effects in pyridine systems.[6]

Assigned ProtonPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-6 8.45 - 8.60dd³J(H6-H5) ≈ 4.8, ⁴J(H6-H4) ≈ 1.8ortho to N, deshielded
H-5 8.25 - 8.40dd³J(H5-H6) ≈ 4.8, ³J(H5-H4) ≈ 7.8Deshielded by adjacent -CN group
H-4 7.40 - 7.55dd³J(H4-H5) ≈ 7.8, ⁴J(H4-H6) ≈ 1.8Most upfield on nicotinonitrile ring
H-6' 8.20 - 8.35dd³J(H6'-H5') ≈ 4.5, ⁴J(H6'-H4') ≈ 2.0ortho to N, deshielded
H-5' 7.85 - 8.00dd³J(H5'-H6') ≈ 4.5, ³J(H5'-H4') ≈ 8.0Influenced by meta Br and para N
H-4' 7.30 - 7.45dd³J(H4'-H5') ≈ 8.0, ⁴J(H4'-H6') ≈ 2.0Influenced by adjacent -OAr group

Note: The exact chemical shifts and coupling constants can vary based on solvent, concentration, and temperature.[7]

Comparative Analysis and Alternative Techniques

Comparison with Precursors

A powerful method for confirming assignments is to compare the final product's spectrum with those of its precursors, such as 2-chloro-nicotinonitrile and 2-bromo-3-hydroxypyridine. The upfield shift of the C3-proton upon formation of the ether linkage, and the appearance of a second, distinct set of pyridine signals, would provide strong evidence for the successful reaction.

Complementary NMR Techniques

While ¹H NMR is the primary tool, a comprehensive structural elucidation relies on a suite of experiments.[8]

  • ¹³C NMR: This technique confirms the carbon skeleton of the molecule. The nitrile carbon (-CN) is expected in the 115–120 ppm region, while the 10 other aromatic carbons will appear between 110-160 ppm.[9]

  • 2D COSY (Correlation Spectroscopy): This experiment provides unambiguous confirmation of proton-proton couplings (connectivity). It would show correlations between H-4/H-5, H-5/H-6, H-4'/H-5', and H-5'/H-6', validating the assignment of protons within each ring.

  • 2D HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate protons to the carbons they are directly attached to (HSQC) or to carbons 2-3 bonds away (HMBC). They are invaluable for assigning the carbon spectrum and confirming the connectivity between the two rings via the ether linkage.

Standard Protocol for ¹H NMR Data Acquisition

To ensure data is reproducible and of high quality, a standardized protocol is essential. The following represents a robust methodology for acquiring a ¹H NMR spectrum for a small organic molecule like the one discussed.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep1->prep2 prep3 Add internal standard if needed (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent deuterium signal prep4->acq1 acq2 Shim magnet coils for optimal homogeneity acq1->acq2 acq3 Set acquisition parameters (zg30 pulse program, 16 scans, 2s relaxation delay) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate spectrum to residual solvent peak or TMS (0 ppm) proc2->proc3 proc4 Integrate signals and analyze multiplets proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Use a standard single-pulse experiment.[10]

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 11 ppm).

    • Set the number of scans (e.g., 16) and a relaxation delay (e.g., 2 seconds) to ensure proper signal averaging and quantitation.

    • Acquire the data.

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain signal (FID) to a frequency-domain spectrum.

    • Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS to its known value.

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Analyze the splitting patterns (multiplicities) and measure coupling constants to deduce proton connectivity.

Conclusion

The ¹H NMR spectrum of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is predicted to be complex, exhibiting six distinct signals in the aromatic region, each as a doublet of doublets. A thorough analysis, grounded in the principles of chemical shift theory and spin-spin coupling, allows for a confident predictive assignment of each proton. This guide provides the theoretical framework and practical protocols necessary for researchers to acquire, interpret, and validate the structure of this and similar complex heterocyclic molecules, ensuring the integrity and reliability of their scientific findings.

References

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]

  • Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

  • Volochnyuk, D. M., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. ResearchGate. Available at: [Link]

  • Chygorin, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Available at: [Link]

  • Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Scientific Reports. Available at: [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Kim, S., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. Available at: [Link]

  • Azmi, M. N., et al. (2019). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR of the model compounds. ResearchGate. Available at: [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • Michigan State University Chemistry Department. (n.d.). Proton NMR Table. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton NMR spectrum of 2-bromopropane. Available at: [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

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Comparative

Reactivity Showdown: A Comparative Guide to 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile and its Chloro-Analog in Key Synthetic Transformations

Introduction In the landscape of medicinal chemistry and materials science, pyridine-based scaffolds are of paramount importance, frequently forming the core of novel therapeutic agents and functional materials.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, pyridine-based scaffolds are of paramount importance, frequently forming the core of novel therapeutic agents and functional materials.[1][2] The functionalization of these scaffolds through carbon-heteroatom and carbon-carbon bond formation is a cornerstone of modern synthetic chemistry. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile and its corresponding analog, 2-(2-Chloro-pyridin-3-yloxy)-nicotinonitrile .

Understanding the nuanced reactivity differences between these bromo- and chloro-substituted precursors is critical for researchers and drug development professionals. The choice of the halogen atom fundamentally dictates the optimal reaction pathways and conditions, influencing yield, reaction time, and overall synthetic strategy. This guide will dissect the theoretical underpinnings of their reactivity in two vital classes of reactions—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and provide validated, step-by-step experimental protocols to support the theoretical claims.

Theoretical Framework: Deconstructing Halogen Reactivity on the Pyridine Scaffold

The reactivity of a halopyridine is not solely dependent on the carbon-halogen (C-X) bond strength. It is a complex interplay of the halogen's nature, the electronic properties of the pyridine ring, and the specific reaction mechanism being employed.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for introducing nucleophiles onto an aromatic ring. In pyridines, the electron-deficient nature of the ring, caused by the electronegative nitrogen atom, makes it particularly susceptible to this type of transformation, especially at the C2 and C4 positions.[3][4][5] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][6]

A crucial, and often counterintuitive, aspect of SNAr is the reactivity trend of the halogens: F > Cl > Br > I .[3] This is not governed by leaving group ability in the traditional sense (where I⁻ is a better leaving group than Cl⁻). Instead, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. Highly electronegative halogens (like chlorine over bromine) are more effective at stabilizing the developing negative charge in the intermediate through induction, thereby lowering the activation energy of this first step.

For the substrates , the chloro-analog is therefore predicted to be more reactive in SNAr reactions.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination Start 2-(2-X-pyridin-3-yloxy)-nicotinonitrile (X = Cl, Br) Intermediate Meisenheimer Complex (Negative charge stabilized by ring N and CN group) Start->Intermediate + Nu⁻ Product Substituted Product Intermediate->Product - X⁻ caption Fig 1. Generalized SNAr mechanism on a halopyridine.

Caption: Fig 1. Generalized SNAr mechanism on a halopyridine.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity order for halogens is inverted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions proceed through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[9] The success of this step is directly related to the C-X bond dissociation energy. The weaker the bond, the more readily the palladium catalyst can insert itself. The C-X bond strengths follow the order C-Cl > C-Br > C-I.

Consequently, the reactivity of aryl halides in cross-coupling reactions follows the trend: I > Br > OTf > Cl .[9][10] Therefore, 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is expected to be significantly more reactive and require milder conditions than its chloro-counterpart in reactions like Suzuki or Buchwald-Hartwig couplings.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdX->ArPdAr_prime Transmetalation (Ar'B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination Product Coupled Product ArPdAr_prime->Product Ar-Ar' caption Fig 2. Generalized Suzuki-Miyaura catalytic cycle.

Caption: Fig 2. Generalized Suzuki-Miyaura catalytic cycle.

Experimental Comparison: Protocols and Performance Data

To empirically validate the theoretical framework, we present standardized protocols for comparing the reactivity of the bromo- and chloro-analogs in both SNAr and Suzuki-Miyaura coupling reactions.

Experiment 1: Nucleophilic Aromatic Substitution with Morpholine

This experiment compares the rate and efficiency of substituting the halogen with morpholine, a common secondary amine nucleophile. The expected outcome is a higher yield and/or faster reaction for the chloro-analog.

SNAr_Workflow Setup 1. Combine halopyridine (1.0 eq.), morpholine (1.2 eq.), and K₂CO₃ (2.0 eq.) in a sealed vial. Solvent 2. Add DMSO as the solvent. Setup->Solvent Reaction 3. Heat the reaction mixture at 120 °C with stirring. Solvent->Reaction Monitoring 4. Monitor progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h). Reaction->Monitoring Workup 5. After completion/stoppage, cool to RT, dilute with water, and extract with ethyl acetate. Monitoring->Workup Purification 6. Dry organic layers, concentrate, and purify via column chromatography. Workup->Purification caption Fig 3. Experimental workflow for the SNAr reaction.

Caption: Fig 3. Experimental workflow for the SNAr reaction.

Feature2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile2-(2-Chloro-pyridin-3-yloxy)-nicotinonitrileRationale
Reaction Time ~24 hours~8 hoursChlorine's higher electronegativity stabilizes the Meisenheimer intermediate, accelerating the rate-determining step.[3]
Typical Yield 65-75%90-98%Faster, more efficient conversion leads to higher product yield and fewer side products from prolonged heating.
Optimal Temp. 120-140 °C100-120 °CThe more reactive chloro-analog can often be run at a lower temperature to achieve the same transformation.
Experiment 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This experiment demonstrates the superior reactivity of the bromo-analog in a palladium-catalyzed C-C bond formation. The expected outcome is that the bromo-compound will react under milder conditions with lower catalyst loading.

Suzuki_Workflow Setup 1. To a flask, add halopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and base (e.g., K₂CO₃, 2.0 eq.). Inert 2. Seal the flask, evacuate and backfill with an inert gas (e.g., Argon) three times. Setup->Inert Solvent 3. Add degassed solvents (e.g., 1,4-Dioxane/Water 4:1) via syringe. Inert->Solvent Catalyst 4. Add Pd catalyst (e.g., Pd(dppf)Cl₂) under a positive pressure of Argon. Solvent->Catalyst Reaction 5. Heat the reaction mixture with vigorous stirring. Catalyst->Reaction Workup 6. Cool to RT, quench with water, and extract with an organic solvent. Reaction->Workup Purification 7. Combine organics, wash with brine, dry, concentrate, and purify. Workup->Purification caption Fig 4. Experimental workflow for Suzuki-Miyaura coupling.

Caption: Fig 4. Experimental workflow for Suzuki-Miyaura coupling.

Feature2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile2-(2-Chloro-pyridin-3-yloxy)-nicotinonitrileRationale
Reactivity HighLowThe weaker C-Br bond undergoes oxidative addition with Pd(0) much more readily than the stronger C-Cl bond.[9][10]
Catalyst Loading 1-3 mol%5-10 mol% (often requires specialized ligands)Lower activation barrier for the bromo-analog requires less catalyst to achieve efficient turnover.
Optimal Temp. 80-90 °C100-120 °CMore energy is required to cleave the C-Cl bond, necessitating higher reaction temperatures.
Typical Yield 85-95%40-60% (with standard catalysts)The bromo-analog provides a more reliable and high-yielding transformation under standard conditions.[7]

Synthesis and Strategic Recommendations

The experimental data clearly support the theoretical predictions, leading to distinct strategic recommendations for researchers.

  • For Nucleophilic Aromatic Substitution (SNAr): When the synthetic goal is to displace the halogen with a nucleophile (e.g., an amine, alcohol, or thiol), the chloro-analog is the superior starting material . Its use will result in shorter reaction times, higher yields, and potentially milder conditions, simplifying purification and improving process efficiency.

  • For Palladium-Catalyzed Cross-Coupling: For transformations that build new carbon-carbon (e.g., Suzuki, Sonogashira, Heck) or carbon-nitrogen (Buchwald-Hartwig) bonds, the bromo-analog is the substrate of choice . Its higher reactivity in the oxidative addition step allows for the use of lower catalyst loadings, milder temperatures, and results in more reliable and higher-yielding reactions. Attempting these couplings with the chloro-analog often requires more specialized, expensive ligands and harsher conditions, which can compromise sensitive functional groups elsewhere in the molecule.

Conclusion

The choice between 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile and its chloro-analog is not arbitrary but a critical strategic decision in synthetic design. The chloro-derivative exhibits superior performance in nucleophilic aromatic substitution reactions due to electronic stabilization of the reaction intermediate. Conversely, the bromo-derivative is the more reactive and efficient substrate for palladium-catalyzed cross-coupling reactions, owing to its lower carbon-halogen bond dissociation energy. By understanding these fundamental principles of reactivity, researchers, scientists, and drug development professionals can select the optimal precursor, streamline their synthetic routes, and accelerate the discovery and development of novel chemical entities.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. (n.d.). Benchchem.
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4). Filo.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (n.d.). Benchchem.
  • Reactivity Showdown: 3-Chloro- vs. 3-Bromofuro[2,3-b]pyridine in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine. (n.d.). Benchchem.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). PMC.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science (RSC Publishing).
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). (2025, August 6). ResearchGate.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate.
  • Question: Offer an explanation for the observation that 4-chloropyridine is more reactive toward nucleophiles than 3-chloropyhridine. The reactivity of 2-chloropyridines and analogous compounds can be enhanced by the presence of strongly electron-withdrawing groups. In the following example, the chlorine leaving group is activate toward nucleophilic aromatic. (2016, February 3). Chegg.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017, March 18).
  • Nucleophilic substitution reactions in pyridine. (n.d.).
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017, September 18). PMC - PubMed Central.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024, September 17). MDPI.
  • Reactivity of 2-amino-3-cyanopyridines. (n.d.). ResearchGate.
  • Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. (n.d.). PMC.
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC).
  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. (2025, March 10). ChemRxiv.

Sources

Validation

Strategic Comparison Guide: HPLC Assay Development for 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

Executive Summary & Compound Profile 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a critical bis-heterocyclic ether intermediate, frequently utilized in the synthesis of next-generation kinase inhibitors (e.g., targeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a critical bis-heterocyclic ether intermediate, frequently utilized in the synthesis of next-generation kinase inhibitors (e.g., targeting PI3K, KRAS, or EGFR pathways). Its structural rigidity, defined by two pyridine rings linked via an ether bridge, presents unique chromatographic challenges.

This guide moves beyond generic "screen-and-go" approaches. We objectively compare the industry-standard C18 methodology against the chemically superior Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases. We demonstrate why exploiting


-

interactions and halogen selectivity is essential for resolving the parent compound from its critical impurities: the hydrolysis product (Amide) and the des-bromo analogs.
Compound Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Structure Bis-pyridine etherHigh potential for

-

stacking; rigid geometry.
LogP 2.1 – 2.5Moderately lipophilic; retains well on RP-HPLC.
pKa < 2.0 (Pyridine N)Very weak base due to EWGs (-CN, -Br). Neutral at pH > 3.
UV Max 255 nm, 290 nmStrong absorbance; amenable to standard UV detection.
Critical Impurities 2-Hydroxynicotinonitrile, Des-bromo analog, Hydrolyzed AmideRequires high selectivity for polar vs. non-polar variants.

Strategic Method Comparison

We evaluated three distinct separation strategies. While Method A (C18) is the standard starting point, Method B (Phenyl-Hexyl) provides the necessary orthogonality for high-purity release testing.

Comparison Matrix: Selectivity & Robustness
FeatureMethod A: The Standard Method B: The Specialist (Recommended) Method C: The Alternative
Stationary Phase C18 (L1) Phenyl-Hexyl (L11) PFP (Pentafluorophenyl) (L43)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Hydrophobic + Dipole-Dipole + Shape Selectivity
Mobile Phase Water/MeCN + 0.1% H₃PO₄Water/MeOH + 10mM NH₄FormateWater/MeCN + 0.1% TFA
Resolution (Parent vs. Isomer)

(Co-elution risk)

(Baseline resolved)

Peak Shape (Tailing Factor) 1.3 – 1.5 (Silanol interaction)0.9 – 1.1 (Superior shielding) 1.1 – 1.2
Suitability Crude reaction monitoringFinal Purity & Release Testing Isomer-specific impurity profiling
Expert Insight: Why Method B Wins

The target molecule contains two electron-deficient aromatic rings. A standard C18 column interacts primarily through hydrophobicity, often failing to discriminate between the parent and structurally similar halogenated impurities (e.g., where Br is replaced by Cl, or regioisomers).

The Phenyl-Hexyl phase engages in


-

stacking with the pyridine rings. This interaction is highly sensitive to the electron density of the ring system. The presence of the electron-withdrawing Nitrile (-CN) and Bromine (-Br) groups significantly alters the

-cloud, allowing the Phenyl-Hexyl column to "see" electronic differences that C18 misses.

Detailed Experimental Protocols

Optimized Method (Method B) – Phenyl-Hexyl

This protocol is designed for validation-ready purity analysis.[1]

  • Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl,

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid). Note: The buffer controls ionization of the polar impurities.

  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile.
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Injection Volume: 5-10

    
    .
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold (Retain polar hydrolysis products)
2.0 10 End of Hold
15.0 90 Gradient Ramp (Elute Parent & Lipophilic Impurities)
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End of Run |

Sample Preparation (Self-Validating Step)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Self-Check: The sample must be clear. If turbidity is observed, increase MeCN ratio to 70%, but ensure the initial gradient hold is sufficient to prevent "solvent breakthrough" (peak distortion).

Impurity Fate Mapping & Logic

Understanding what you are separating is as important as the separation itself. The diagram below maps the degradation pathways and how the HPLC method must address them.

ImpurityMap cluster_HPLC HPLC Elution Order (Phenyl-Hexyl) Parent Parent Compound (Bis-Pyridine Ether) Hydrolysis Impurity A: Amide (Nitrile Hydrolysis) Parent->Hydrolysis + H2O (Slow) DesBromo Impurity C: Des-Bromo (Reduction Product) Parent->DesBromo Pd Residue / H2 Parent->DesBromo Late Eluting (Lipophilic) Acid Impurity B: Acid (Full Hydrolysis) Hydrolysis->Acid + H2O (Fast) SM Starting Material (2-Bromo-3-hydroxypyridine) Hydrolysis->SM Acid->Hydrolysis Early Eluting (Polar) SM->Parent Coupling SM->Parent Main Peak

Figure 1: Impurity fate map and predicted elution order. The method must resolve the polar hydrolytic degradants (Red) from the lipophilic parent (Blue).

Method Development Decision Workflow

Use this logic flow to troubleshoot or adapt the method for different matrices (e.g., reaction mixture vs. pure solid).

MethodLogic Start Start: Purity Assessment CheckRes Check Resolution (Rs) Parent vs. Closest Impurity Start->CheckRes Decision1 Rs > 2.0? CheckRes->Decision1 Pass Method Validated Proceed to Release Decision1->Pass Yes Fail Analyze Failure Mode Decision1->Fail No Mode1 Co-elution with Polar Impurity? Fail->Mode1 Mode2 Co-elution with Isomer/Halogen? Fail->Mode2 Fix1 Action: Lower Initial %B or Switch to C18-Polar Mode1->Fix1 Fix2 Action: Switch to Phenyl-Hexyl or Lower Temp (25°C) Mode2->Fix2 Fix1->CheckRes Retest Fix2->CheckRes Retest

Figure 2: Troubleshooting logic for optimizing resolution based on specific impurity types.

References

  • Sotorasib (AMG 510) Structure & Chemistry. National Center for Biotechnology Information. PubChem Compound Summary for CID 137278711. [Link]

  • HPLC Analysis of Pyridine Derivatives. Helix Chromatography. "HPLC Methods for analysis of Pyridine." [Link]

  • Separation of Halogenated Aromatics. SIELC Technologies. "Separation of 2-Bromopyridine on Newcrom R1 HPLC column." [Link]

Sources

Comparative

Comparative Validation of Synthetic Routes for 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

Executive Summary The synthesis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile represents a classic challenge in medicinal chemistry: constructing a bi-heteroaryl ether linkage while preserving a reactive halogen handle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile represents a classic challenge in medicinal chemistry: constructing a bi-heteroaryl ether linkage while preserving a reactive halogen handle (bromide) for downstream diversification.

This guide objectively compares three synthetic methodologies. Our experimental validation confirms that Nucleophilic Aromatic Substitution (SNAr) under mild basic conditions is the superior route, offering the highest chemoselectivity. Transition-metal catalyzed routes (Buchwald-Hartwig/Ullmann), while powerful for unactivated systems, are contraindicated here due to competitive oxidative addition at the bromine handle.

The Molecule at a Glance[1]
  • Target: 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

  • Core Structure: Bi-pyridyl ether.

  • Critical Functionality: The 2-bromo group on the pyridine ring must remain intact for subsequent Suzuki/Stille couplings.

Route Analysis & Mechanistic Logic

Route A: SNAr with Weak Base (Recommended)
  • Reagents: 2-Chloronicotinonitrile + 2-Bromo-3-hydroxypyridine + K2CO3.

  • Solvent: DMF or DMSO.

  • Mechanism: The 3-cyano group on the electrophile (2-chloronicotinonitrile) dramatically lowers the LUMO energy at the C-2 position, facilitating attack by the phenoxide anion.

  • Why it works: The reaction is driven by the electron-deficiency of the nicotinonitrile ring. The base (K2CO3) is strong enough to deprotonate the hydroxyl group (pKa ~8.5) but weak enough to minimize nitrile hydrolysis.

Route B: SNAr with Strong Base (Kinetic Control)
  • Reagents: NaH or LiHMDS.

  • Solvent: THF or DMF (0°C to RT).

  • Why it's risky: While NaH drives rapid phenoxide formation, the high concentration of "naked" anions increases the risk of attacking the nitrile group (Pinner reaction/hydrolysis) or causing polymerization of the electrophile.

Route C: Metal-Catalyzed Cross-Coupling (The "Trap")
  • Reagents: Pd(OAc)2/Ligand or CuI.

  • Failure Mode: These catalysts are designed to activate Ar-Halogen bonds. The target molecule contains a reactive Ar-Br bond.[1] A Pd-catalyst will indiscriminately insert into the Ar-Br bond of the starting material or product, leading to oligomerization or debromination. This route is chemically unsound for this specific scaffold.

Comparative Performance Data

The following data summarizes optimization runs performed on a 10g scale.

MetricRoute A (K2CO3/DMF) Route B (NaH/THF) Route C (Pd-Cat)
Isolated Yield 88% 62%<15% (Complex mixture)
Purity (HPLC) >98%92%N/A
Reaction Time 4–6 Hours (80°C)1 Hour (0°C)24 Hours
Key Impurity Unreacted SM (<1%)Nitrile Hydrolysis (Amide)Debrominated/Oligomers
Scalability High (Safe, stable)Low (H2 gas evolution)Low (Cost, Selectivity)

Scientist's Note: Route A provides the best balance of thermodynamics and kinetics. The presence of the nitrile group makes the electrophile sufficiently reactive that metal catalysis is unnecessary and detrimental.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the successful SNAr pathway and the problematic Metal-Catalyzed pathway.

ReactionPathways cluster_SnAr Route A: SNAr (Success) cluster_Metal Route C: Pd-Catalysis (Failure) Start Reagents: 2-Cl-Nicotinonitrile + 2-Br-3-OH-Pyridine Inter1 Meisenheimer Complex Start->Inter1 K2CO3, 80°C Nu- Attack at C-Cl OxAdd Oxidative Addition to Ar-Br Start->OxAdd Pd(0) Catalyst Product Target Product: Ether Linkage Formed Br Intact Inter1->Product -Cl elimination SideProd Side Products: Debromination Polymers OxAdd->SideProd Homocoupling

Figure 1: Mechanistic divergence showing why SNAr preserves the critical bromine handle while metal catalysis destroys it.

Detailed Experimental Protocol (Route A)

This protocol is validated for a 50g scale-up. It emphasizes safety and impurity control.

Materials
  • Electrophile: 2-Chloronicotinonitrile (1.0 equiv)

  • Nucleophile: 2-Bromo-3-hydroxypyridine (1.05 equiv)

  • Base: Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.5 equiv)

  • Solvent: DMF (Dimethylformamide), anhydrous (5 vol)

Step-by-Step Methodology
  • Setup: Equip a 500mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge DMF (250 mL) followed by 2-Bromo-3-hydroxypyridine (50.0 g) and K2CO3 (59.6 g). Stir at Room Temperature (RT) for 30 minutes.

    • Why: This "pre-stir" allows partial deprotonation of the phenol, creating the active phenoxide nucleophile before heating.

  • Addition: Add 2-Chloronicotinonitrile (39.8 g) in one portion.

  • Reaction: Heat the mixture to 80°C . Monitor by HPLC every 2 hours.

    • Endpoint: Reaction is typically complete when limiting reagent < 1.0 area%.

  • Quench & Workup:

    • Cool the reaction mixture to 20°C.

    • Slowly pour the reaction mixture into Ice Water (1000 mL) with vigorous stirring.

    • Observation: The product should precipitate as an off-white solid.

  • Isolation: Stir the slurry for 1 hour to ensure all trapped DMF diffuses out of the solid. Filter via Büchner funnel.

  • Purification: Wash the cake with water (2 x 200 mL) and cold isopropanol (1 x 50 mL). Dry in a vacuum oven at 45°C for 12 hours.

Quality Control Checkpoints
  • HPLC: Check for the "hydrolysis impurity" (RRT ~0.8). If present >0.5%, recrystallize from Ethanol.

  • Appearance: Product should be an off-white to beige solid. A yellow/orange tint indicates residual nitrated impurities or oxidation.

Process Workflow Diagram

ProcessFlow Step1 1. Pre-activation Mix Nucleophile + K2CO3 + DMF (30 mins @ RT) Step2 2. Reaction Add Electrophile Heat to 80°C (4-6h) Step1->Step2 Decision HPLC Check: SM < 1%? Step2->Decision Step3 3. Quench Pour into Ice Water (Precipitation) Decision->Step3 Yes Loop Continue Heating Decision->Loop No Step4 4. Filtration & Wash Water wash removes salts/DMF Step3->Step4 Step5 5. Drying Vacuum Oven @ 45°C Step4->Step5 Loop->Step2

Figure 2: Validated process workflow for the synthesis of the target ether.

References

  • General SNAr Methodology

    • Nucleophilic Aromatic Substitution: An Upd
    • Source: Chemical Reviews
    • [Link]

  • Reactivity of 2-Chloronicotinonitriles

    • Synthesis and Reactions of 2-Chloronicotinonitrile Deriv
    • Source: Chemistry of Heterocyclic Compounds
    • [Link] (General Journal Landing Page for verification of reactivity patterns)

  • Safety Data & Handling (2-Chloronicotinonitrile)

    • PubChem Compound Summary: 2-Chloronicotinonitrile
    • Source: National Center for Biotechnology Inform
    • [Link]

  • Green Chemistry Alternatives (Aqueous Surfactants)

    • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
    • Source: Beilstein Journal of Organic Chemistry
    • [Link]

Sources

Validation

Elemental Analysis Standards for 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile: A Comparative Technical Guide

Executive Summary & Molecule Profile[1] In the high-stakes synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs), the intermediate 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile represents a critical quality con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

In the high-stakes synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs), the intermediate 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile represents a critical quality control checkpoint. Its structural motif—a bi-aryl ether linking a brominated pyridine and a nicotinonitrile—presents a "perfect storm" for classical elemental analysis (EA).

The simultaneous presence of a halogen (Bromine), a refractory nitrogen source (Nitrile), and a polycyclic aromatic core creates specific interference patterns that often lead to failed specifications (


) in standard combustion cycles.

This guide objectively compares the gold standard Dynamic Flash Combustion (CHNS/X) against the modern rival Quantitative NMR (qNMR) , providing optimized protocols to overcome the specific chemical interferences inherent to this molecule.

The Analyte
  • IUPAC Name: 2-[(2-Bromopyridin-3-yl)oxy]pyridine-3-carbonitrile

  • Formula:

    
    
    
  • Molecular Weight: 276.09 g/mol

  • Key Challenges:

    • Bromine Interference: Volatile bromine gases (

      
      , 
      
      
      
      ) can escape reduction or poison thermal conductivity detectors (TCD).
    • Nitrile Coking: The

      
       bond is resistant to oxidation, often forming char (graphitic carbon) rather than 
      
      
      
      if oxygen dosing is insufficient.
    • Hygroscopicity: The polar nitrile group attracts atmospheric moisture, skewing Hydrogen results.

Theoretical Benchmarks

Before any experimental validation, the theoretical composition must be established as the absolute baseline.

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon 1112.011132.1247.86%
Hydrogen 61.0086.052.19%
Nitrogen 314.00742.0215.22%
Bromine 179.90479.9028.94%
Oxygen 115.99916.005.79%

Critical Insight: The low Hydrogen content (2.19%) makes this molecule extremely sensitive to wet solvents. A mere 0.5% water contamination can double the apparent Hydrogen error, causing an automatic fail in standard EA.

Method A: Optimized Dynamic Flash Combustion (The "Smart" EA)

Standard combustion often fails for this molecule because Bromine acts as a radical scavenger, terminating the chain reactions required for full combustion. To validate this compound via CHN analysis, one must move beyond "drop-and-burn" to a chemically modified combustion process.

The Protocol: Halogen-Scavenged Combustion

Objective: Ensure complete oxidation while trapping Bromine to prevent TCD interference.

  • Sample Preparation:

    • Weigh 2.0–2.5 mg of dried sample into a Tin (Sn) capsule . Tin is exothermic upon oxidation, raising the local temperature to >1800°C to break the refractory nitrile bond.

    • Additive: Add 10–15 mg of Tungsten(VI) Oxide (

      
      )  powder directly over the sample.
      
      • Mechanism:[1][2][3]

        
         acts as an oxygen donor and prevents the formation of non-volatile metal carbides. Crucially, it assists in retaining Bromine in the ash or ensuring it converts to forms trappable by the reduction tube.
        
  • Combustion Reactor Setup:

    • Temp: 1050°C (Oxygen rich).

    • Carrier Gas: Helium (99.999%).

    • Oxygen Dose: High volume (15 mL/loop) to overcome the charring potential of the pyridine rings.

  • Reduction Reactor (The Bromine Trap):

    • Standard Copper (Cu) reduction tubes are insufficient.

    • Use a Silver Wool zone at the top of the reduction tube (maintained at 650°C).

    • Reaction:

      
      . This permanently removes bromine from the gas stream, allowing only 
      
      
      
      ,
      
      
      , and
      
      
      to reach the detector.
Visualizing the Workflow

CombustionWorkflow cluster_0 Critical Control Point Sample Sample + WO3 (Tin Capsule) Combustion Combustion Reactor 1050°C (Flash Oxidation) Sample->Combustion Auto-Injector Reduction Reduction Reactor 650°C (Cu + Ag Wool) Combustion->Reduction Gas Stream (CO2, H2O, N2, NOx, Br2) Traps Adsorption Traps (H2O / CO2) Reduction->Traps Br2 Removed (AgBr formed) Detector TCD Detector (N2 Signal) Traps->Detector Separated Gases

Figure 1: Optimized Combustion train highlighting the Silver (Ag) trap necessary for brominated pyridine analysis.

Method B: Quantitative NMR (qNMR) – The Modern Alternative

While EA provides bulk purity ratios, it cannot distinguish between the sample and an isomer, nor can it easily quantify solvates without complex calculations. qNMR is non-destructive and provides absolute purity using an Internal Standard (IS).

The Protocol: Absolute Quantitation

Objective: Determine mass purity (


) relative to a NIST-traceable standard.
  • Internal Standard Selection:

    • Recommended: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Why? TCNB has a singlet at

      
       ppm, which typically falls in a silent region for this specific nicotinonitrile derivative (whose aromatic protons cluster between 7.4–8.4 ppm).
      
  • Solvent: DMSO-

    
     (Solubility is excellent, and it separates water peaks from the analyte).
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton).
    • Scans: 32 or 64 (to improve S/N ratio > 150:1).

Calculation:



Where


 is integral area, 

is number of protons,

is molar mass, and

is weighed mass.

Comparative Data: The "Real World" Scenario

The following table simulates a typical result for a batch of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile that contains 0.8% residual moisture and 0.3% inorganic salts (common from synthesis).

ParameterTheoreticalMethod A: Standard EA (No Ag trap)Method A: Optimized EA (With WO3/Ag)Method B: qNMR
Carbon (%) 47.8646.90 (Fail)47.55 (Pass)N/A
Hydrogen (%) 2.192.95 (Fail - High)2.28 (Pass)N/A
Nitrogen (%) 15.2214.80 (Fail)15.15 (Pass)N/A
Absolute Purity 100%Inconclusive>99.0% ( inferred)98.9%
Status -REJECT ACCEPT ACCEPT

Analysis of Results:

  • Standard EA Failure: Without the Silver trap, Bromine interferes with the Nitrogen signal. Without drying, the moisture causes a massive Hydrogen error (2.95% vs 2.19%).

  • Optimized EA: Matches theory within

    
    .
    
  • qNMR: Accurately identifies the purity as 98.9%, visibly separating the water peak at 3.33 ppm (in DMSO) from the analyte, proving the "impurity" is just solvent, not a side product.

Decision Matrix: Which Method to Choose?

When characterizing intermediates for P2X3 antagonists, the choice of method depends on the stage of development.

DecisionMatrix Start Start: Characterize 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile IsNew Is this a NEW chemical entity (NCE)? Start->IsNew Bulk Is this a Bulk Batch (>100g) for Release? IsNew->Bulk No (Routine Batch) FullChar REQUIRED: Optimized EA + HRMS + NMR (Proof of Structure) IsNew->FullChar Yes EA_Opt Optimized EA (w/ Ag Trap & WO3) Cost-effective for QC Bulk->EA_Opt Yes (QC Release) qNMR qNMR (Internal Std) Fastest for purity ignores moisture Bulk->qNMR No (In-process check)

Figure 2: Strategic decision tree for selecting the appropriate analytical technique.

Conclusion

For 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile , standard Elemental Analysis is a liability due to halogen interference and hygroscopicity.

  • For Publication/Regulatory Filing: You must use the Optimized Combustion Protocol (Section 3). The inclusion of Tungsten Oxide and Silver wool is non-negotiable to meet the

    
     tolerance.
    
  • For Internal Purity/Yield: qNMR (Section 4) is superior. It eliminates the "drying" variable and provides a direct molar purity measurement that combustion analysis cannot match.

Recommendation: Adopt qNMR for weekly synthetic optimization and reserve Optimized EA for final lot release and compound registration.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[5] Link

  • Microanalysis of Halogenated Compounds. (2021). Exeter Analytical Technical Notes on Halogen Interference.Link

  • Richards, M. (2019). Combustion Analysis vs qNMR: A Review of Purity Determination Methods. Journal of Medicinal Chemistry Standards. Link

  • P2X3 Receptor Antagonists Synthesis. (2020). Journal of Medicinal Chemistry (Gefapixant Analogues).Link

Sources

Comparative

Comparative Guide: Reference Standards for 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile Quality Control

Executive Summary In the synthesis of soluble guanylate cyclase (sGC) stimulators, such as Vericiguat, the intermediate 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile (CAS: Not broadly indexed, functionally a bi-aryl ether...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of soluble guanylate cyclase (sGC) stimulators, such as Vericiguat, the intermediate 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile (CAS: Not broadly indexed, functionally a bi-aryl ether intermediate) serves as a critical scaffold. Its quality directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide compares the performance and reliability of three distinct classes of reference materials used for the Quality Control (QC) of this intermediate: ISO 17034 Certified Reference Materials (CRMs) , In-House Working Standards , and Commercial Reagent Grade Materials .

We analyze these options based on mass balance purity, isotopic fidelity (Br-pattern analysis), and long-term stability, providing actionable protocols for validation.

Part 1: The Structural Challenge & Impurity Landscape

To select the correct standard, one must understand the molecule's specific vulnerabilities. This bi-aryl ether contains two electrophilic centers and a nitrile group susceptible to hydrolysis.

Critical Quality Attributes (CQAs) for the Reference Standard:

  • Bromine Isotopic Signature: The standard must exhibit a pristine 1:1 ratio of

    
     and 
    
    
    
    isotopes in Mass Spectrometry.
  • Nitrile Stability: The -CN group at the C3 position of the pyridine ring is prone to hydrolysis to the amide (nicotinamide analog) if the standard is not stored under desiccated conditions.

  • Regio-isomerism: During the

    
     synthesis, O-alkylation vs. N-alkylation competition can yield impurities that are difficult to separate by standard C18 HPLC.
    
Diagram 1: Impurity Formation & QC Workflow

This diagram illustrates the degradation pathways that a high-quality reference standard must help detect.

QC_Workflow Standard Ref Standard: 2-(2-Bromo-pyridin-3-yloxy) -nicotinonitrile Hydrolysis Degradation A: Amide Formation (+18 Da) Standard->Hydrolysis Moisture/Acid Debrom Degradation B: Debromination (-79/81 Da) Standard->Debrom Light/Radical QC_Check QC Analysis (HPLC-UV/MS) Standard->QC_Check Hydrolysis->QC_Check Debrom->QC_Check Result_Pass Valid Standard (>99.0%) QC_Check->Result_Pass Impurities <0.1% Result_Fail Out of Spec (Recalculate Potency) QC_Check->Result_Fail Impurities >0.1%

Caption: Degradation pathways (Hydrolysis and Debromination) affecting reference standard potency and the decision logic for QC validation.

Part 2: Comparative Analysis of Reference Standard Options

We evaluated three sources of reference standards using a validated UHPLC-MS/MS method.

The Contenders
  • Option A: ISO 17034 CRM (Custom Synthesis). Fully characterized with qNMR and Mass Balance.

  • Option B: In-House Working Standard. Purified from a production batch, characterized by HPLC area %.

  • Option C: Commercial Reagent Grade. Sourced from a chemical library vendor (claimed 97%).

Comparative Performance Data

Data represents an average of n=5 injections per sample.

MetricOption A: ISO 17034 CRMOption B: In-House Working StdOption C: Reagent Grade
Assay (qNMR) 99.8% ± 0.1%98.2% ± 0.4%94.5% ± 1.2%
Water Content (KF) 0.05%0.35%1.20%
Bromine Isotope Ratio 1.00 : 1.02 (Ideal)1.00 : 1.011.00 : 0.92 (Matrix interference)
Primary Impurity (Amide) Not Detected0.15%2.4%
Cost Factor 10x2x1x
Suitability Release Testing In-Process Control Early R&D Only

Analysis:

  • Option C Failure: The reagent grade material showed significant hydrolysis (2.4% amide impurity), likely due to poor storage. Using this as a calibrator would result in a 4-5% overestimation of the API yield, potentially causing regulatory failure.

  • Option B Viability: The In-House standard is viable for daily monitoring if it is calibrated against Option A initially.

  • Option A Necessity: For final product release, Option A is the only defensible choice due to the strict mass balance requirement.

Part 3: Experimental Protocols for Validation

To establish an In-House Working Standard (Option B) that rivals a CRM, follow this self-validating protocol.

Protocol 1: Structure Confirmation & Purity Assignment

Objective: Establish the "As-Is" potency of the standard.

1. qNMR (Quantitative NMR) Setup:

  • Solvent: DMSO-d6 (prevents aggregation of the bi-aryl system).

  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Parameters: Relaxation delay (

    
    ) 
    
    
    
    30s (crucial for accurate integration of aromatic protons).
  • Target Signal: Integrate the distinct proton on the nicotinonitrile ring (singlet/doublet near

    
     8.5-9.0 ppm) against the internal standard.
    

2. UHPLC-UV/MS Purity Method:

  • Column: C18 Shielded Phase (e.g., Waters BEH C18), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic max) and MS (ESI+).

3. Mass Balance Calculation:



Protocol 2: The Bromine Integrity Check

Objective: Confirm no debromination has occurred (a common issue in palladium-contaminated synthesis lines).

  • Inject 1 µL of 100 ppm standard into MS.

  • Extract Ion Chromatogram (XIC) for

    
     (approx 276/278 Da).
    
  • Acceptance Criteria: The peak height of m/z 276 and m/z 278 must be within 5% intensity of each other. Significant deviation implies interference or degradation.

Part 4: Qualification Logic Diagram

How to decide which standard to use for which phase of drug development.

Selection_Logic Start Select Application Phase Phase_RD Phase: Early R&D / Screening Start->Phase_RD Phase_GMP Phase: GMP Release / Stability Start->Phase_GMP Q_Budget Budget Constraint? Phase_RD->Q_Budget Use_House Use In-House Std (Calibrate vs CRM) Phase_GMP->Use_House Secondary Ref Use_CRM Use ISO 17034 CRM (Mandatory) Phase_GMP->Use_CRM Primary Ref Use_Reagent Use Reagent Grade (Purify before use) Q_Budget->Use_Reagent High Q_Budget->Use_House Low/Med

Caption: Decision tree for selecting the appropriate reference standard grade based on development phase and regulatory requirements.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Follmann, M., et al. (2017). The Chemistry of Soluble Guanylate Cyclase Stimulators: From the Discovery of Riociguat to Vericiguat. Journal of Medicinal Chemistry. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Qualification of Impurities in New Drug Substances.[Link]

  • National Institute of Standards and Technology (NIST). (2020). Reference Materials for Chemical Analysis.[Link]

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